Cy-cBRIDP

Cross-coupling Suzuki-Miyaura Palladium catalysis

Generic phosphines often fail to activate challenging aryl chlorides, leading to low TONs and costly Pd contamination. Cy-cBRIDP solves these limitations with its unique 2,2-diphenylcyclopropyl backbone, delivering exceptional electron density and steric bulk. • Achieves TONs up to 50,000 in Suzuki-Miyaura couplings, enabling 0.002 mol% Pd loadings and slashing residual metal purification costs by >30% at scale. • Performs reliably in aqueous micellar media, facilitating sustainable amination of polar heteroaryl halides with reduced ligand loading vs. tert-butyl analogs. • Benchtop-stable solid (mp 115-122°C) simplifies handling; store at 2-8°C under inert gas. Sold under Takasago license for R&D use; bulk quantities available.

Molecular Formula C28H37P
Molecular Weight 404.6 g/mol
CAS No. 1023330-38-2
Cat. No. B1424324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy-cBRIDP
CAS1023330-38-2
Molecular FormulaC28H37P
Molecular Weight404.6 g/mol
Structural Identifiers
SMILESCC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5
InChIInChI=1S/C28H37P/c1-27(29(25-18-10-4-11-19-25)26-20-12-5-13-21-26)22-28(27,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h2-3,6-9,14-17,25-26H,4-5,10-13,18-22H2,1H3
InChIKeyJDNAVZKVTWHWKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cy-cBRIDP (CAS 1023330-38-2): A 2,2-Diphenylcyclopropylphosphine Ligand for High-TON Palladium-Catalyzed Cross-Coupling


Cy-cBRIDP (Dicyclohexyl(2,2-diphenyl-1-methylcyclopropyl)phosphine) is a member of the BRIDP (Bridged Diphenylphosphine) ligand family developed by Takasago for palladium-catalyzed cross-coupling reactions. It features a unique 2,2-diphenylcyclopropyl backbone that confers both high electron density at the phosphorus center and substantial steric bulk [1]. Commercially available in research quantities (typical purity ≥95–97%) from major suppliers, Cy-cBRIDP is applied in Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Negishi, Stille, and Hiyama couplings, as well as in α-arylation and carbonylation reactions . The ligand is sold under a Takasago collaboration license and is designated for research purposes, with bulk procurement options available from select vendors .

Why Generic Phosphine Ligands Cannot Replace Cy-cBRIDP in Demanding Palladium-Catalyzed Transformations


Simple triaryl- or trialkylphosphines (e.g., PPh₃, PCy₃) lack the finely tuned steric and electronic balance inherent to the BRIDP architecture. Cy-cBRIDP combines a highly electron-donating phosphorus center—enhanced by the cyclopropyl ring strain and the electron-donating cyclohexyl groups—with a rigid, bulky 2,2-diphenylcyclopropyl framework that prevents deleterious oxidation and metal-center aggregation [1]. In contrast, PPh₃ offers insufficient steric bulk and electron density to activate challenging aryl chlorides or to achieve high turnover numbers (TONs) under mild conditions . Furthermore, while the tert-butyl variant (cBRIDP) shares the same backbone, its smaller alkyl substituents confer different solubility, air-sensitivity, and catalytic performance profiles in specific reaction manifolds (e.g., micellar catalysis) [2]. Substituting Cy-cBRIDP with a generic phosphine risks lower yields, poor functional group tolerance, and the need for higher catalyst loadings—directly impacting process economics and reproducibility in both academic and industrial settings [1].

Cy-cBRIDP vs. Comparators: Quantitative Differentiation in Palladium Catalysis


Superior Turnover Numbers in Suzuki-Miyaura Coupling of Aryl Chlorides Compared to PPh₃ and t‑Bu Variants

The well-defined diphenylcyclopropylphosphine-palladium complex (Cy-cBRIDP·Pd) achieved a turnover number (TON) of up to 50,000 in the Suzuki-Miyaura coupling of aryl chlorides [1]. This value markedly exceeds typical TONs for Pd/PPh₃ systems (often <100 for aryl chlorides under comparable conditions) and highlights the ligand's ability to activate challenging, industrially relevant substrates [2]. In the same study, the vBRIDP analog (diphenylvinylphosphine) exhibited a TON of 100,000 for aryl bromides, underscoring the critical role of the cyclopropyl backbone in balancing activity and stability [1].

Cross-coupling Suzuki-Miyaura Palladium catalysis Aryl chloride activation High TON

Enhanced Air Stability vs. Structurally Similar High-Electron-Density Phosphines

Despite its high electron density at phosphorus (comparable to or exceeding that of trialkylphosphines), Cy-cBRIDP exhibits remarkable air stability, remaining solid under ambient conditions without significant oxidation to the phosphine oxide [1]. This property is attributed to the unique steric shielding provided by the 2,2-diphenylcyclopropyl moiety, which physically blocks oxygen approach [1]. In contrast, electron-rich trialkylphosphines (e.g., PCy₃) and even the tert-butyl BRIDP analog (cBRIDP) are notably more air-sensitive, requiring storage under inert gas and handling in a glovebox .

Ligand stability Air-sensitive reagents Phosphine oxidation BRIDP ligand

Efficient Buchwald-Hartwig Amination in Aqueous Micellar Media Using Cy-cBRIDP

In the presence of the surfactant TPGS-750-M, the combination of [(allyl)PdCl]₂ and Cy-cBRIDP (2.2 mol% ligand) enabled the coupling of a wide array of (hetero)aryl halides with diverse nitrogen nucleophiles in water at 40–50 °C, affording the corresponding amines in moderate to excellent yields (30 examples) [1]. This performance directly contrasts with the tert-butyl variant cBRIDP, which under identical aqueous micellar conditions often requires higher ligand loadings (e.g., 4.4 mol%) to achieve comparable yields [1]. The cyclohexyl-substituted Cy-cBRIDP thus provides superior catalytic efficiency and reduced ligand consumption in this industrially relevant green chemistry platform.

Buchwald-Hartwig amination Green chemistry Micellar catalysis Aqueous cross-coupling Sustainable synthesis

Broader Substrate Scope in Aryl Chloride Activation vs. SPhos and XPhos

While specific head-to-head TON comparisons with SPhos or XPhos are not directly reported, the BRIDP family (including Cy-cBRIDP) was explicitly designed to overcome limitations of first-generation Buchwald ligands in aryl chloride activation [1]. The 2013 study demonstrated that the Cy-cBRIDP-derived Pd complex achieves a TON of 50,000 with unactivated aryl chlorides, a performance that rivals or exceeds many commercial Buchwald ligands under similar low-loading conditions [2]. Moreover, the ligand's steric profile (intermediate between SPhos and tBuXPhos) allows it to accommodate both electron-rich and electron-deficient aryl chlorides without significant deactivation . This versatility is not guaranteed with SPhos, which can be less effective for ortho-substituted aryl chlorides, or with XPhos, which may suffer from lower TONs with certain heterocyclic substrates [3].

Aryl chloride coupling Substrate scope Buchwald-Hartwig Suzuki-Miyaura Pharmaceutical intermediates

Cy-cBRIDP Application Scenarios Driven by Differentiating Evidence


High-Throughput Pharmaceutical Intermediate Synthesis Requiring Ultra-Low Catalyst Loadings

The ability to achieve TONs up to 50,000 in Suzuki-Miyaura couplings of aryl chlorides makes Cy-cBRIDP an ideal ligand for synthesizing biaryl pharmaceutical intermediates at scale [1]. Using 0.002 mol% Pd loading minimizes residual palladium contamination—a critical regulatory requirement for active pharmaceutical ingredients (APIs). This scenario is particularly relevant for multi-kilogram production of intermediates such as sartan biphenyl cores or kinase inhibitor scaffolds, where cost savings from reduced palladium usage and simplified purification can exceed 30% compared to PPh₃-based processes [1].

Green Chemistry Micellar Amination of Heteroaromatic Building Blocks

Cy-cBRIDP's superior performance in aqueous TPGS-750-M micellar media (2.2 mol% ligand loading) enables the Buchwald-Hartwig amination of water-sensitive or polar heteroaromatic halides (e.g., pyridines, pyrimidines) under mild, sustainable conditions [2]. This scenario is valuable for medicinal chemistry labs seeking to reduce organic solvent waste while accessing diverse amine libraries. The reduced ligand loading relative to the tert-butyl analog translates to lower cost per reaction and fewer impurities, facilitating direct biological screening of crude reaction mixtures [2].

Air-Stable Ligand for Multi-User Academic or Pilot Plant Settings

Unlike many electron-rich trialkylphosphines, Cy-cBRIDP can be weighed and handled on the benchtop without immediate degradation, a feature that significantly lowers operational complexity in shared synthesis facilities [3]. This air stability, combined with high catalytic efficiency, makes it a preferred choice for training environments or for contract research organizations (CROs) where strict inert-atmosphere glovebox access may be limited or impractical. The ligand's solid form (mp 115–122 °C) and recommended storage at 2–8 °C further simplify inventory management [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cy-cBRIDP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.